1-Oxaspiro[4.5]decan-8-ol - 87151-62-0

1-Oxaspiro[4.5]decan-8-ol

Catalog Number: EVT-2887541
CAS Number: 87151-62-0
Molecular Formula: C9H16O2
Molecular Weight: 156.225
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While specific structural analysis data for 1-Oxaspiro[4.5]decan-8-ol is not available in the provided literature, insights can be derived from the study of similar spirocyclic structures. For example, 13C NMR analysis has been used to characterize 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes []. These analyses provide valuable information about the carbon framework and stereochemistry within the spirocyclic system. Further studies on related compounds highlight the influence of substituents and their stereochemistry on the overall molecular conformation [, ].

2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. [] It binds to the allosteric binding pocket of SHP2. [] This interaction inhibits SHP2 activity, which is implicated in various cellular signaling processes and pathways, including the MAPK and immune-inhibitory PD-L1/PD-1 pathway. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. [] IACS-15414 exhibits strong suppression of the MAPK pathway signaling, showing promise as a potential therapeutic agent for various cancers driven by RTK activation or KRAS mutations. []

Spirocyclic Dihydrofurans

Compound Description: These compounds were synthesized from norbornyl α-diketones using a diastereoselective zinc-mediated propargylation followed by an AgI-catalyzed cycloisomerization. [, ]

1-Oxaspiro[4.5]decan-6-one Derivatives

Compound Description: These derivatives were synthesized from spirocyclic tetrahydrofurans through an acid-mediated Grob-type fragmentation reaction. [, ]

1-Oxaspiro[4.5]decan-2-ones

Compound Description: These compounds were part of a 13C NMR study, focusing on their conformational characteristics. []

Methyl-Substituted Acetyl-1-oxaspiro[4.5]decanes

Compound Description: These compounds were synthesized as potential woody-ambery odorants with improved bioavailability. [] Their synthesis involved a Diels-Alder reaction followed by cyclization with methanesulfonic acid. []

7-Substituted-8-oxaspiro[4.5]decan-1-ones

Compound Description: These compounds were synthesized using a novel Lewis acid-catalyzed tandem Prins/pinacol reaction, showcasing a new method for generating oxaspirocycles. []

N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

Compound Description: 22a is a highly potent and selective inhibitor of the enzyme phospholipase D2 (PLD2). [, ] It exhibits 75-fold selectivity for PLD2 over PLD1 and has shown promising results in inhibiting cancer cell invasion and metastasis. [, ]

2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one

Compound Description: This compound was identified as a precursor to 8,9-dehydrotheaspirone, a flavor compound found in white-fleshed nectarines. [] It exists as a mixture of diastereomeric hemiacetals. []

(5S,7S,8S)-(-)-N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide (U69,593)

Compound Description: U69,593 is a potent agonist of the opioid kappa-receptor. [] Its crystal structure reveals an open conformation with four cyclic rings. []

9-Methylene-7-oxa-1-thiaspiro[4.5]decan-8-one Derivatives

Compound Description: These derivatives are sulfur-containing analogs of the 1-oxaspiro[4.5]decane system and were studied for their ring reversal properties using DNMR. []

Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate

Compound Description: This compound features a 5/6 spiro-ring fused system, with the five-membered ring being a tetrahydrofuran ring. [] Crystallographic studies reveal the presence of non-classical C—H⋯O hydrogen bonds, influencing its crystal packing. []

1,4-Dioxaspiro[4.5]decan-8-one

Compound Description: This compound is a versatile bifunctional synthetic intermediate used in preparing various organic chemicals. [] It is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in an acidic solution. []

1-Oxaspiro[4.5]deca-6,9-dien-8-ylium ion

Compound Description: This cationic species is of interest for its potential to undergo ring-expanding rearrangements. [] Computational studies have been conducted to understand its reactivity and the energetics of its rearrangement pathways. []

1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione

Compound Description: This compound, also known as quinollactone, undergoes acid-catalyzed condensation reactions with phenols and phenol ethers to yield biphenyl derivatives. [] This reaction proceeds through an elimination-addition mechanism, highlighting its synthetic utility in constructing biaryl compounds. []

N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides

Compound Description: This series of compounds were developed as potent inhibitors of phospholipase D (PLD), specifically targeting the PLD2 isoform. [, ] Halogenated derivatives of these compounds, such as compound 22a, demonstrated high potency and selectivity for PLD2. [, ]

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29)

Compound Description: Compound 29 was investigated for its antihypertensive activity in spontaneously hypertensive rats. [] It was designed as a mixed alpha- and beta-adrenergic receptor blocker. [] While it demonstrated blood pressure-lowering effects, it primarily acted as an alpha2-adrenoceptor antagonist. []

7,9-Diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones

Compound Description: These compounds were synthesized via the oxidative cyclization of 2,6-diarylpiperidin-4-one thiosemicarbazones using hydrogen peroxide. [, ] Their structures were confirmed through elemental analysis and spectral data. [, ]

8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one

Compound Description: This compound acts as an NK-1 inhibitor and has potential applications in pharmaceuticals. [, , , , , , , ] Various salt forms and formulations have been developed to optimize its pharmaceutical properties, including tablet formulations. [, , , , , , ]

2-Cycloalkylidene-1-thia-4-azaspiro[4.5]decan-3-ones

Compound Description: This group of compounds serves as intermediates in the synthesis of various bispiroheterocyclic systems, including bispirothiazolopyrazolines, bispirothiazoloisoxazolines, bispirothiazolopyrimidinones, and bispirothiazolothiopyrimidinones. [] These bispiroheterocyclic derivatives exhibit antimicrobial activities. []

3-Methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones

Compound Description: These compounds represent a novel class of heterocyclic compounds. [] Their synthesis involves reacting 1-oxa-6-heteraspiro[2.5]octanes with diethyl malonate followed by hydrolysis and subsequent reactions to introduce the methylene group. []

3-[(4-Hydroxy-4-thianyl)methyl]-1-oxa-8-thiaspiro[4.5]decan-2-one

Compound Description: This compound is a unique derivative of the 1-oxa-8-thiaspiro[4.5]decane system. [] It features a thianylmethyl substituent with a hydroxyl group. [] Its formation was unexpected during attempts to synthesize γ-lactones from spiro epoxides of heteracyclohexyl systems. []

7-Phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol Stereoisomers

Compound Description: These stereoisomers possess both a tetrahydrofuran and a tetrahydrothiophene ring within the spirocycle. [] They differ in the relative configuration of the phenyl and hydroxyl groups. [] Crystallographic analysis reveals distinct hydrogen-bonding patterns for the two isomers. []

8-(1-{4-[(5-chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

Compound Description: This compound displays dual inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), showing promise as a potential anticancer agent, particularly for treating non-small cell lung cancer (NSCLC). []

(±)-Subaveniumins A and B

Compound Description: These are racemic spirodienone neolignans, isolated from the bark of Cinnamomum subavenium. [] They possess a rare 2-oxaspiro[4.5]deca-6,9-dien-8-one motif. [] They exhibit moderate inhibitory effects against NO production in RAW264.7 mouse macrophages. []

(4-[4-[[(3R)-3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352)

Compound Description: CM-352 is a potent and safe preclinical candidate for preventing and treating hemorrhage. [] It acts as a matrix metalloproteinase (MMP) inhibitor and has shown superior efficacy compared to tranexamic acid in reducing blood loss during liver hepatectomy. []

Ro 64-6198

Compound Description: Ro 64-6198 is a nonpeptide agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. [, , ] It has been investigated for its analgesic, anxiolytic, and motor-modulating effects. [, , ] Studies have shown that it acts differently from nociceptin/orphanin FQ in the rat periaqueductal gray, suggesting heterogeneity in NOP receptors. []

8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones

Compound Description: This group of compounds was explored for their potential as opioid receptor modulators, targeting mu, delta, kappa, and opioid receptor like-1 (ORL-1) receptors. [] Modifications to the biaryl moiety led to variations in their affinity for these receptors. []

Echingridimer A

Compound Description: This compound is a dimeric eudesmane sesquiterpenoid with a unique 6/6/5/6/6 fused ring system. [] Isolated from Echinops grijissi, it features a 1-oxaspiro[4.5]decane moiety and exhibits strong aphicidal and insecticidal activities. []

[123I]-8-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1)

Compound Description: This compound is a potential dopamine D2 receptor radioligand for SPECT imaging. [] It exhibits high affinity for the dopamine D2 receptor and good selectivity over serotonin 5HT2 receptors. [] The radiolabeled version, [123I]-1, has been synthesized with high radiochemical yield and purity. []

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones

Compound Description: This class of compounds has been investigated as potential antipsychotic agents. [] They exhibit activity in behavioral tests predictive of antipsychotic efficacy, but also show potential for extrapyramidal side effects. []

(4aR,8aR)-1,1,8a-Trimethyldecahydronaphthalen-4a-ol

Compound Description: This compound, synthesized as a potential patchouli odorant, possesses a woody odor with green-mossy, camphoraceous, and patchouli-type facets. []

Relevance: (4aR,8aR)-1,1,8a-Trimethyldecahydronaphthalen-4a-ol serves as an intersection structure between (-)-patchoulol and (5R,6S)-1,1,6-trimethylspiro[4.5]decan-6-ol, the latter being a known spirocyclic patchouli odorant. [] While not directly containing the spiro[4.5]decane system, its structural relationship to (5R,6S)-1,1,6-trimethylspiro[4.5]decan-6-ol, which shares the core structure with 1-Oxaspiro[4.5]decan-8-ol, indirectly links it to 1-Oxaspiro[4.5]decan-8-ol through a shared area of study and structural similarity in odorants.

Properties

CAS Number

87151-62-0

Product Name

1-Oxaspiro[4.5]decan-8-ol

IUPAC Name

1-oxaspiro[4.5]decan-8-ol

Molecular Formula

C9H16O2

Molecular Weight

156.225

InChI

InChI=1S/C9H16O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,10H,1-7H2

InChI Key

FRAPMABDQXZKQW-UHFFFAOYSA-N

SMILES

C1CC2(CCC(CC2)O)OC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.